molecular formula C9H8FNO B1419138 4-Ethoxy-3-fluorobenzonitrile CAS No. 1156079-46-7

4-Ethoxy-3-fluorobenzonitrile

Cat. No. B1419138
M. Wt: 165.16 g/mol
InChI Key: KLPLJKKEZVSCEJ-UHFFFAOYSA-N
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Description

4-Ethoxy-3-fluorobenzonitrile is a chemical compound with the CAS Number: 1156079-46-7 . It has a molecular weight of 165.17 and its IUPAC name is 4-ethoxy-3-fluorobenzonitrile . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 4-Ethoxy-3-fluorobenzonitrile is 1S/C9H8FNO/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5H,2H2,1H3 . This code represents the molecular structure of the compound. Unfortunately, a detailed analysis of the molecular structure is not available in the search results.


Physical And Chemical Properties Analysis

4-Ethoxy-3-fluorobenzonitrile is a powder that is stored at room temperature . More specific physical and chemical properties like melting point, boiling point, density, etc., are not provided in the search results.

Scientific Research Applications

  • Structural and Electronic Properties Analysis : A study by da Silva, M. R., Monte, M., Rocha, I. M., & Cimas, A. (2012) examined the energetic and structural properties of various fluoro-benzonitrile isomers, including 3-fluorobenzonitrile. They focused on understanding the standard molar enthalpies of formation, vapor pressures, and electronic properties, using high-temperature Calvet microcalorimetry and UV-vis spectroscopy (da Silva et al., 2012).

  • Radiofluorination for Radiopharmaceuticals : Zlatopolskiy, B., Kandler, R., Kobus, D., Mottaghy, F., & Neumaier, B. (2012) explored the potential of 4-fluorobenzonitrile oxide in radiofluorination, highlighting its rapid reaction with alkenes and alkynes under mild conditions. This application is significant for the preparation of radiopharmaceuticals and biopolymers (Zlatopolskiy et al., 2012).

  • Arylation of Fluorinated Benzonitriles : Peshkov, R. Y., Wang, C., Panteleeva, E., Rybalova, T., & Tretyakov, E. (2019) demonstrated the phenylation of fluorobenzonitriles using benzonitrile radical anions. This research offers insights into the novel reactivity of radical anions and prospects for developing new approaches to fluorinated cyanobisarenes (Peshkov et al., 2019).

  • Multiphoton Ionization and Mass Spectroscopy : Zhao, Y., Jin, Y.-J., Hao, J., Yang, Y., Li, C.-Y., & Jia, S. (2018) focused on the vibrational features of 4-fluorobenzonitrile using resonance-enhanced multiphoton ionization and mass-analyzed threshold ionization spectroscopy. This study aids in understanding the substitution effect of fluorine atoms and cyano groups on transition energy (Zhao et al., 2018).

  • Actinide-Mediated Coupling : Schelter, E., Morris, D. E., Scott, B., & Kiplinger, J. L. (2007) reported the creation of an eight-membered thorium(IV) tetraazamacrocycle using metal-mediated coupling of 4-fluorobenzonitrile. This research highlights potential applications in inorganic and actinide chemistry (Schelter et al., 2007).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-ethoxy-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPLJKKEZVSCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656267
Record name 4-Ethoxy-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-fluorobenzonitrile

CAS RN

1156079-46-7
Record name 4-Ethoxy-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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